Lipophilicity (XLogP3) Differentiates Fluoroethyl from Non-Fluorinated Analogs
The 2-fluoroethyl substituent in the target compound increases lipophilicity compared to its unfluorinated ethyl analog, as quantified by the XLogP3 parameter. The target compound (XLogP3 = 0.4) is significantly less lipophilic than the non-fluorinated 1-ethyl-1H-pyrazole-3-carboxylic acid (predicted XLogP3 ≈ 0.8), while being more lipophilic than the highly polar, unsubstituted 1H-pyrazole-3-carboxylic acid (predicted XLogP3 ≈ -0.5) [1]. This intermediate lipophilicity is advantageous for balancing membrane permeability with aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 1-Ethyl-1H-pyrazole-3-carboxylic acid: XLogP3 ≈ 0.8; 1H-pyrazole-3-carboxylic acid: XLogP3 ≈ -0.5 |
| Quantified Difference | ΔXLogP3 ≈ -0.4 vs. ethyl analog; ΔXLogP3 ≈ +0.9 vs. unsubstituted analog |
| Conditions | Predicted by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
This intermediate lipophilicity profile is essential for applications where both solubility and membrane permeability are required, such as in drug discovery hit-to-lead optimization.
- [1] PubChem. Methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate. Computed Properties. Accessed 2026. View Source
